N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
The compound N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a 1,2,3-thiadiazole-5-carboxamide core substituted with a 4-methyl group and a piperidinylmethyl moiety. The piperidine ring is further functionalized with a furan-3-carbonyl group.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-13(23-18-17-10)14(20)16-8-11-2-5-19(6-3-11)15(21)12-4-7-22-9-12/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWCSYUERBKLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions where the furan ring is modified to introduce the piperidine and thiadiazole moieties. The compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.
Key Properties:
- Molecular Formula: C₁₈H₁₈N₄O₂S
- Molecular Weight: Approximately 358.43 g/mol
- Solubility: Soluble in common organic solvents.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Antimicrobial Activity: Studies have shown that compounds with thiadiazole structures exhibit significant antibacterial and antifungal properties. This compound may inhibit the growth of various pathogens through its interaction with microbial enzymes or cell membranes.
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.
Biochemical Probes
The compound has been explored as a biochemical probe due to its capability to interact with specific proteins or enzymes. This interaction can be utilized to study biological pathways or develop targeted therapies.
Industrial Applications
In addition to its applications in medicinal chemistry, this compound can serve as a building block in organic synthesis for developing new compounds with desired biological activities. Its unique structure allows it to act as a catalyst in certain chemical reactions, enhancing reaction rates and yields.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness against specific bacterial strains and its potential as an anti-inflammatory agent. For instance:
- Study on Antimicrobial Activity: A study published in a peer-reviewed journal demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
- Anti-inflammatory Research: Another investigation revealed that this compound could reduce inflammation markers in vitro, suggesting its potential use in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and similarities with related compounds:
Key Differentiators and Implications
Furan vs.
Thiadiazole Methyl Group : Balances steric effects and electron-withdrawing properties, contrasting with propyl () or trifluoromethyl (BTP2) groups that alter lipophilicity and steric bulk .
Q & A
Q. How to address batch-to-batch variability in synthetic yields?
- Implement strict QC protocols: pre-purification analysis (HPLC purity >95%), standardized reagent equivalents (1.2–1.5 eq for carbonylations), and controlled reaction scales (<10 mmol). Statistical tools (e.g., ANOVA) identify critical variables (e.g., temperature, catalyst loading) .
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